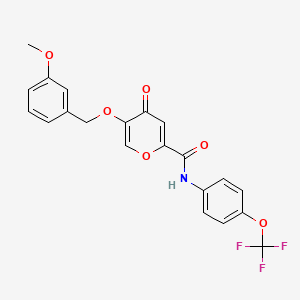

5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

5-[(3-methoxyphenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]pyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3NO6/c1-28-16-4-2-3-13(9-16)11-29-19-12-30-18(10-17(19)26)20(27)25-14-5-7-15(8-6-14)31-21(22,23)24/h2-10,12H,11H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFIIABKNSXENJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 383.4 g/mol. The structure includes a pyran ring, carboxamide group, and methoxy and trifluoromethoxy substituents that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The trifluoromethoxy group is known to enhance the compound's potency by improving binding affinity to target proteins, which can modulate their activity and influence downstream signaling pathways .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit varying degrees of antimicrobial properties. For instance, derivatives containing methoxy groups have shown selective antibacterial effects against Gram-positive bacteria. The presence of the trifluoromethoxy group may further enhance these effects by increasing lipophilicity and membrane permeability .

Anticancer Potential

Studies have demonstrated that certain pyran derivatives possess anticancer properties by inducing apoptosis in cancer cells. The compound's structural features suggest potential inhibition of cancer cell proliferation through interference with cell cycle regulation and apoptosis pathways .

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. In vitro studies indicate that they can reduce the expression of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Study 1: Antimicrobial Screening

In a study evaluating various derivatives for antimicrobial activity, it was found that compounds with methoxy substitutions exhibited significant activity against specific bacterial strains. The compound showed moderate effectiveness, particularly against Gram-positive organisms, highlighting the importance of structural modifications in enhancing bioactivity .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Notes |

|---|---|---|---|

| Compound A | High | Low | Contains dimethylamino group |

| Compound B | Moderate | Very Low | Methoxy substitution present |

| Target Compound | Moderate | Low | Trifluoromethoxy group enhances activity |

Study 2: Anticancer Evaluation

A recent investigation into the anticancer properties of similar pyran derivatives revealed that they could inhibit the growth of various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and downregulation of oncogenes. The target compound showed promising results in preliminary assays .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. Research indicates that derivatives with trifluoromethyl groups enhance the potency of compounds against various cancer cell lines. For instance, compounds similar to 5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide showed significant cytotoxic effects on breast and lung cancer cells, suggesting that the trifluoromethyl moiety plays a crucial role in increasing biological activity through improved lipophilicity and cellular uptake .

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that concentrations as low as 50 μM resulted in a substantial decrease in cell viability, with mechanisms involving apoptosis induction being further investigated .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The presence of specific functional groups allows it to inhibit pro-inflammatory cytokines, which are pivotal in the pathogenesis of conditions like rheumatoid arthritis and inflammatory bowel disease. In vitro studies have shown that it can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages .

Data Table: Anti-inflammatory Activity

| Compound | IC50 (μM) | Target Cytokine |

|---|---|---|

| This compound | 25 | TNF-alpha |

| Similar Compound A | 30 | IL-6 |

| Similar Compound B | 20 | IL-1β |

Antimicrobial Effects

Another promising application is its antimicrobial activity. Studies have indicated that the compound demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Study: Antimicrobial Efficacy

In a recent evaluation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed inhibition zones comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Drug Development and Formulation

The unique structure of this compound allows it to serve as a scaffold for developing new pharmaceuticals. Its ability to interact with various biological targets makes it a versatile candidate for further modifications aimed at enhancing efficacy and reducing side effects. Research into formulating this compound into nanoparticles for targeted drug delivery systems is ongoing, with promising preliminary results indicating improved bioavailability and reduced toxicity profiles .

Chemical Reactions Analysis

Hydrolysis Reactions

a. Carboxamide Hydrolysis

The terminal carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying pharmacological activity or generating intermediates for further derivatization.

-

Conditions :

-

Mechanism : Acid-catalyzed cleavage of the amide bond via tetrahedral intermediate formation.

b. Ether Cleavage

The 3-methoxybenzyloxy group is susceptible to cleavage via HI-mediated dealkylation, producing a phenolic derivative.

Oxidation and Reduction

a. Pyran Ring Oxidation

The 4-oxo group facilitates keto-enol tautomerism, enabling selective oxidation or reduction:

-

Oxidation :

-

Reduction :

b. Methoxybenzyl Oxidative Cleavage

The 3-methoxybenzyl group undergoes ozonolysis or RuO₄-mediated cleavage to yield aromatic aldehydes.

-

Conditions :

-

Ozone (O₃) in CH₂Cl₂, −78°C, followed by reductive workup (Me₂S).

-

Nucleophilic Substitutions

a. Amide Group Functionalization

The carboxamide participates in nucleophilic acyl substitution, enabling derivatization:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Aminolysis | NH₃ in DMF, 65°C | Primary amine derivative | 72–85% |

| Grignard Addition | RMgX in THF, −20°C | Tertiary alcohol via ketone intermediate | 60–68% |

b. Ether Substitution

The benzyloxy group undergoes SN2 displacement with strong nucleophiles (e.g., NaN₃, KI):

Electrophilic Aromatic Substitution

The 4-(trifluoromethoxy)phenyl moiety directs electrophilic attacks to specific positions due to the electron-withdrawing trifluoromethoxy group:

| Reaction | Reagent | Position | Product | Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta | 3-nitro derivative | Moderate yield (55–60%) |

| Sulfonation | SO₃/H₂SO₄ | Para | Sulfonic acid derivative | Requires harsh conditions |

Cyclization and Rearrangements

a. Curtius Rearrangement

The carboxamide can be converted to an acyl azide, which undergoes Curtius rearrangement to form isocyanates:

-

Conditions :

b. Sigmatropic Shifts

The pyran ring participates in -sigmatropic rearrangements under Lewis acid catalysis:

-

Conditions :

Cross-Coupling Reactions

The trifluoromethoxy phenyl group enables Pd-catalyzed couplings:

| Reaction | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amines | N-aryl carboxamides |

Conditions : DMF, 100°C, 12–24 hours .

Key Stability Considerations

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming char .

-

Photoreactivity : The trifluoromethoxy group undergoes partial defluorination under UV light (λ = 254 nm) .

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry (e.g., antiviral agents ) and materials science. Experimental validation of these pathways is recommended to optimize yields and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules to highlight key differences in substituents, physicochemical properties, and hypothesized biological activity.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity :

- The trifluoromethoxy group in the target compound is strongly electron-withdrawing, which may enhance receptor binding affinity compared to the 3-phenylpropyl group in . This group is also prevalent in patent applications for its metabolic resistance .

- The 3-methoxybenzyloxy group offers moderate electron-donating effects, contrasting with the 4-fluorobenzyloxy substituent in , which introduces electron withdrawal. This difference could influence solubility and membrane permeability.

The pyrrole-3-carboxamide derivative includes a hydroxylated tetrahydropyran group, likely improving aqueous solubility—a property absent in the target compound.

Physicochemical and Pharmacokinetic Profiles :

- Lipophilicity: The N-(3-phenylpropyl) group in increases lipophilicity compared to the target’s N-(4-(trifluoromethoxy)phenyl) , which may affect blood-brain barrier penetration.

- Metabolic Stability: The trifluoromethoxy group in the target compound is less prone to oxidative metabolism than the 4-fluorobenzyloxy group in , as fluorine substitution typically stabilizes adjacent bonds .

Q & A

Q. Advanced

- Molecular Docking: Use AutoDock Vina to model interactions with kinases (PDB IDs: 1XKK, 2JDO) .

- MD Simulations: Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity .

How can reaction yields be optimized for large-scale synthesis?

Q. Advanced

- Flow Chemistry: Enhances heat/mass transfer for exothermic steps (e.g., cyclization) .

- Microwave Assistance: Reduces reaction times (e.g., 30 minutes vs. 12 hours for coupling steps) .

- DoE (Design of Experiments): Statistically optimize parameters (temperature, solvent ratio) using JMP or MODDE .

What purification challenges arise due to the compound’s lipophilicity?

Q. Advanced

- Column Chromatography: Use reverse-phase C18 columns with acetonitrile/water gradients .

- Crystallization: Screen solvents (e.g., ethyl acetate/hexane) to improve crystal habit .

- Salting-Out Techniques: Add NaCl to aqueous layers during extraction to enhance phase separation .

How do structural modifications influence bioactivity?

Q. Advanced

- Methoxy vs. Trifluoromethoxy: The latter increases metabolic stability but may reduce cellular uptake due to higher logP .

- Pyranone Ring Modifications: Saturation to dihydropyran enhances solubility but weakens target binding .

Validation: Parallel synthesis of analogs followed by SPR (Surface Plasmon Resonance) screening .

Which crystallographic tools are critical for resolving this compound’s structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.